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molecular formula C10H6Cl2O2S B8793830 3-Chloro-5-methoxybenzo[b]thiophene-2-carbonyl chloride CAS No. 56030-16-1

3-Chloro-5-methoxybenzo[b]thiophene-2-carbonyl chloride

Cat. No. B8793830
M. Wt: 261.12 g/mol
InChI Key: DLJHFQNHWUTVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05612330

Procedure details

To a room temperature solution of methyl 3-chloromethoxy-benzo[b]thiophene-2-carboxylate (500 mg, 1.95 mmol) [prepared by reaction of the known 3-chloro-5-methoxy-benzo[b]thiophene-2-carbonyl chloride with methanol- [J. Med. Chem., 35:958 (1992)]] in 20 mL of DMF is added cysteamine-HCl (885 mg, 7.79 mmol) followed by DBU (2.33 mL, 15.58 mmol). The reaction mixture is stirred at room temperature for 1.5 hours then warmed to 70° C. The mixture is diluted with ethyl acetate and washed with aqueous HCl, water and brine. The organic layer is dried over MgSO4, filtered and concentrated in vacuo. The crude product is recrystallized from hexane and ethyl acetate to provide 2,3-dihydro-9-methoxy[1]benzothieno[2,3-f]-1,4-thiazepin-5(4H)-one in 74% yield, mp 209°-209.5° C.
Name
methyl 3-chloromethoxy-benzo[b]thiophene-2-carboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
885 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.33 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClCOC1C2C=CC=CC=2SC=1C(OC)=O.Cl[C:18]1[C:19]2[CH:29]=[C:28]([O:30][CH3:31])[CH:27]=[CH:26][C:20]=2[S:21][C:22]=1[C:23](Cl)=[O:24].Cl.[NH2:33][CH2:34][CH2:35][SH:36].C1CCN2C(=NCCC2)CC1>CN(C=O)C.C(OCC)(=O)C.CO>[CH3:31][O:30][C:28]1[CH:27]=[CH:26][C:20]2[S:21][C:22]3[C:23](=[O:24])[NH:33][CH2:34][CH2:35][S:36][C:18]=3[C:19]=2[CH:29]=1 |f:2.3|

Inputs

Step One
Name
methyl 3-chloromethoxy-benzo[b]thiophene-2-carboxylate
Quantity
500 mg
Type
reactant
Smiles
ClCOC=1C2=C(SC1C(=O)OC)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C2=C(SC1C(=O)Cl)C=CC(=C2)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
885 mg
Type
reactant
Smiles
Cl.NCCS
Step Three
Name
Quantity
2.33 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 70° C
WASH
Type
WASH
Details
washed with aqueous HCl, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is recrystallized from hexane and ethyl acetate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC=1C=CC2=C(C1)C1=C(C(NCCS1)=O)S2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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